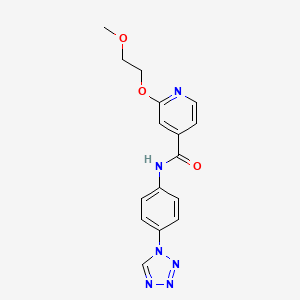![molecular formula C21H19ClN4O3S2 B2444476 N-(3-Acetamidophenyl)-2-[(4-{[(4-Chlorphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamid CAS No. 953984-03-7](/img/structure/B2444476.png)
N-(3-Acetamidophenyl)-2-[(4-{[(4-Chlorphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O3S2 and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Speziell wirkt es als selektiver Antagonist an H1-Histaminrezeptoren und bietet Linderung bei allergischer Rhinitis, Urtikaria und anderen allergischen Erkrankungen .
- Der Wirkmechanismus beinhaltet wahrscheinlich die Hemmung von proinflammatorischen Zytokinen und Enzymen .
- Forscher haben sein Potenzial bei der Behandlung von Schmerzen im Zusammenhang mit verschiedenen Erkrankungen, einschließlich neuropathischer Schmerzen und Kopfschmerzen, untersucht .
- Weitere Forschung ist erforderlich, um seine Wirksamkeit gegen bestimmte Krebsarten und sein Sicherheitsprofil zu untersuchen .
Antihistaminische Aktivität
Entzündungshemmende Wirkungen
Analgetische Eigenschaften
Antikrebs-Potenzial
Antibakterielle Aktivität
Neuroprotektive Wirkungen
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to its interaction with biological targets .
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds are known to interact with various biochemical pathways, suggesting that this compound may also interact with multiple pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that this compound may have similar effects.
Action Environment
The chemical properties of the thiazole ring, including its planarity and aromaticity, suggest that it may be stable under a variety of environmental conditions .
Eigenschaften
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-13(27)23-16-3-2-4-17(9-16)25-20(29)12-31-21-26-18(11-30-21)10-19(28)24-15-7-5-14(22)6-8-15/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBASRIHBODBRCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2444396.png)

![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2444400.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
![5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2444403.png)
![5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2444404.png)
![(2E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2444406.png)
![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid](/img/structure/B2444407.png)
![methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate](/img/structure/B2444408.png)


![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2444414.png)
